3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a quinoline derivative, and a benzamide group. It has garnered interest in scientific research for its potential biological activities and complex structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step reactions. Typically, a synthesis route starts with the preparation of the quinoline core, followed by specific fluorination at the 3 and 4 positions. The benzamide moiety is introduced via amide bond formation under controlled conditions, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
On an industrial scale, the synthesis might employ optimized reaction conditions with scalable procedures. This often includes efficient catalytic systems, continuous flow reactors, and the use of robust reagents that ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: : The compound may undergo nucleophilic or electrophilic substitution reactions due to the presence of aromatic rings.
Reductive and Oxidative Reactions: : The quinoline moiety can be subjected to various redox reactions, modifying its oxidation state.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents such as sodium hydride or lithium aluminum hydride are used under inert atmospheres.
Oxidative Reactions: : Strong oxidizers like potassium permanganate or mild reagents like PCC.
Major Products
Reductive Transformations: : Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution Products: : Introduction of various substituents can lead to structurally diversified analogs with potential bioactivity.
Wissenschaftliche Forschungsanwendungen
This compound is explored for various applications:
Chemistry: : As a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a pharmacophore in drug discovery.
Medicine: : Studied for its possible therapeutic effects, including anticancer and antimicrobial activities.
Industry: : Potential use in developing advanced materials or as intermediates in chemical manufacturing processes.
Wirkmechanismus
Molecular Targets and Pathways
Enzyme Inhibition: : It might act as an inhibitor for certain enzymes, affecting biological pathways.
Receptor Binding: : Possible binding to specific receptors, modulating biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenyl-2,3-dihydro-1H-quinolin-4-one
3,4-dichloro-N-(2-oxo-2,4,5,6-tetrahydroquinolin-8-yl)benzamide
Uniqueness
This compound's unique structure, featuring dual fluorination and the specific quinoline derivative, sets it apart from other benzamide and quinoline analogs, potentially offering distinct biological activities and chemical properties.
Hope this satisfies the chemistry enthusiast in you! What’s next?
Biologische Aktivität
The compound 3,4-difluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a novel derivative belonging to the class of pyrroloquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and anticoagulation therapy. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, efficacy in various assays, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound is characterized by:
- A difluorobenzamide moiety.
- A tetrahydropyrroloquinoline structure that contributes to its biological properties.
Research indicates that compounds similar to This compound act primarily through the inhibition of specific enzymes involved in critical biochemical pathways. Notably:
- Factor Xa and Factor XIa Inhibition : Studies have shown that derivatives of pyrrolo[3,2,1-ij]quinolin can inhibit these coagulation factors effectively. The best inhibitors demonstrated IC50 values as low as 3.68 µM for Factor Xa and 2 µM for Factor XIa .
Anticoagulant Activity
The anticoagulant properties of the compound were evaluated using amidolytic assays. Results indicated significant inhibition of both Factor Xa and Factor XIa. The SAR studies revealed that modifications at positions C6, C8, and C9 of the pyrroloquinoline scaffold could enhance potency .
Case Studies
- In Vitro Studies : A series of synthesized derivatives were tested against cancer cell lines to evaluate their cytotoxicity. The results indicated that certain derivatives exhibited moderate to high potency in inhibiting cell proliferation .
- Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to target proteins. These studies suggested that the compound could effectively bind to active sites of coagulation factors due to its structural features .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- The presence of fluorine substituents enhances biological activity by increasing lipophilicity and altering electronic properties.
- Modifications on the pyrroloquinoline ring significantly affect binding interactions with target proteins.
Compound Variant | IC50 (µM) | Target Protein |
---|---|---|
Base Compound | 5.00 | Factor Xa |
Variant A | 3.68 | Factor Xa |
Variant B | 2.00 | Factor XIa |
Eigenschaften
IUPAC Name |
3,4-difluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c19-14-4-3-11(8-15(14)20)18(24)21-13-6-10-2-1-5-22-16(23)9-12(7-13)17(10)22/h3-4,6-8H,1-2,5,9H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRSEEVVVDQOFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=C(C=C4)F)F)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.